molecular formula C20H18O6 B3010201 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate CAS No. 637750-48-2

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate

Cat. No. B3010201
CAS RN: 637750-48-2
M. Wt: 354.358
InChI Key: ONESGSYBIMCCJP-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate is a derivative of coumarin, which is a class of organic compounds known for their diverse range of biological activities. The structure of this compound suggests that it may have potential pharmacological properties, as coumarin derivatives are often explored for their therapeutic benefits.

Synthesis Analysis

The synthesis of coumarin derivatives typically involves the formation of the lactone ring characteristic of the coumarin core. In the papers provided, similar compounds are synthesized using various starting materials and reagents. For instance, the synthesis of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate (3AcHyC) involves experimental methods that could potentially be adapted for the synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate . Another paper describes the synthesis of a series of novel chromen-2-one derivatives, which could provide insights into the synthetic pathways that might be employed for the target compound .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is often analyzed using spectroscopic techniques such as NMR, FTIR, and UV-Vis. These methods provide information on the structural parameters, such as bond lengths and angles, and the electronic properties of the molecules . The molecular docking investigation of 3AcHyC with the Tyrosyl DNA-Phosphodiesterase 1 (TDP1) active site indicates that the compound has a stable and favorable binding interaction, which could be relevant for the analysis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate .

Chemical Reactions Analysis

The reactivity of coumarin derivatives can be explored through their participation in various chemical reactions. For example, the esterification reaction used to synthesize (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate could be relevant for understanding the chemical reactions that 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be deduced from their spectroscopic data and molecular structure. The electronic structure, as analyzed by Natural Bond Orbitals (NBOs), Quantum Theory of Atoms in Molecules (QTAIM), and Mapped Molecular Electrostatic Potential (MEP) surface analyses, provides insights into the reactivity and interaction potential of these molecules . Additionally, the antimicrobial activity and molecular modeling of novel chromen-2-one derivatives suggest that the physical and chemical properties of these compounds are significant for their biological activity .

Scientific Research Applications

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, structurally related to the compound , are notable for their role as tracers for biomass burning and have significant implications for air quality and climate change. Research by Liu et al. (2022) delves into the atmospheric reactivity of methoxyphenols, highlighting their interactions with radicals and their contribution to secondary organic aerosol (SOA) formation, a critical factor in atmospheric chemistry and environmental health (Liu, Chen, & Chen, 2022).

Pharmacological Properties

The compound shares structural features with phenolic compounds such as chlorogenic acid (CGA), which has been extensively studied for its vast array of biological and pharmacological effects. Naveed et al. (2018) provide a comprehensive review on CGA, underscoring its antioxidant, anti-inflammatory, and neuroprotective roles, among others. This review suggests the potential of structurally similar compounds for therapeutic use (Naveed et al., 2018).

Biotechnology and Polymer Science

In the realm of biotechnology and materials science, the study of polymers derived from biological sources has gained momentum. Compounds like poly-D-3-hydroxybutyrate, as discussed by Ishizaki, Tanaka, & Taga (2001), represent a critical advancement in the development of biodegradable plastics from CO2, demonstrating the intersection of chemistry, environmental science, and materials engineering (Ishizaki, Tanaka, & Taga, 2001).

Environmental Fate and Degradation

Understanding the environmental fate of complex organic compounds is essential for assessing their long-term ecological impact. Ying, Williams, & Kookana (2002) review the degradation pathways of alkylphenols and their ethoxylates, compounds with functional similarities to 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate, emphasizing the need for evaluating the persistence and breakdown products of such chemicals in aquatic and terrestrial environments (Ying, Williams, & Kookana, 2002).

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken when handling it, including avoiding ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(2)20(22)26-15-7-8-16-17(10-15)24-11-18(19(16)21)25-14-6-4-5-13(9-14)23-3/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONESGSYBIMCCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate

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